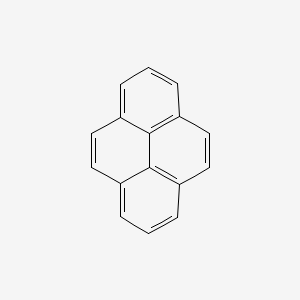
芘
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system. The chemical formula for pyrene is C16H10. This yellow-green solid is the smallest peri-fused polycyclic aromatic hydrocarbon, where the rings are fused through more than one face. Pyrene forms during the incomplete combustion of organic compounds and was first isolated from coal tar .
科学研究应用
Pyrene and its derivatives have a wide range of applications in scientific research:
作用机制
Target of Action
Pyrene, a polycyclic aromatic hydrocarbon (PAH), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor that can bind a variety of ligands, including exogenous aromatic hydrocarbons .
Mode of Action
Pyrene interacts with its target, AhR, leading to a series of biochemical reactions. The bacteria monooxygenase metabolizes pyrene into an epoxide by introducing an oxygen molecule into the aromatic ring to form an arene epoxide intermediate . This intermediate is subsequently transformed .
Biochemical Pathways
Pyrene degradation occurs through three main steps: the ring cleavage process, side chain metabolism process, and central metabolism process . The intermediate diol is then cleaved by either intra or extradiol ring cleavage dioxygenase, through either ortho- or meta-cleavage pathway, resulting in specific intermediates such as catechol, which is then converted in the intermediate tricarboxylic acid (TCA) cycle .
Pharmacokinetics
It is known that pyrene is highly fat-soluble and therefore tends to accumulate in fat and liver tissues . More research is needed to fully understand the ADME properties of Pyrene.
Result of Action
Pyrene’s action results in various molecular and cellular effects. It has been shown to increase the level of reactive oxygen species (ROS) in cells, putting them under the threat of potential oxidative damage . Antioxidants such as vitamin C have been shown to have a protective effect on cells, maintaining the stability of intracellular ROS levels to a certain extent .
Action Environment
Environmental factors significantly influence Pyrene’s action, efficacy, and stability. For instance, the presence of Pyrene in various environmental compartments such as air, surface water, soil, and sediments can affect its bioavailability and toxicity . Furthermore, Pyrene is found in tobacco smoke, charcoal-grilled foods, and PAH-contaminated surfaces of roofs, playgrounds, and highways . These environmental sources can contribute to human exposure to Pyrene, thereby influencing its action and effects.
生化分析
Biochemical Properties
Pyrene interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been shown to be degraded by different microorganisms, including fungi, bacteria, and cyanobacteria . These organisms use pyrene as a source of carbon and energy .
Cellular Effects
Pyrene can have various effects on cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the environmental conditions .
Molecular Mechanism
The molecular mechanism of pyrene’s action involves its interactions with biomolecules and changes in gene expression . Pyrene can bind to certain proteins, potentially inhibiting or activating enzymes . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrene can change over time . Pyrene is stable and resistant to degradation, but certain microorganisms can degrade it over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of pyrene can vary with different dosages in animal models . High doses of pyrene can have toxic or adverse effects . The specific effects can depend on the type of animal model and the specific conditions of the study .
Metabolic Pathways
Pyrene is involved in various metabolic pathways . It interacts with certain enzymes and cofactors . Pyrene can also affect metabolic flux or metabolite levels .
Transport and Distribution
Pyrene is transported and distributed within cells and tissues . It can interact with certain transporters or binding proteins . Pyrene can also affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of pyrene can affect its activity or function . Pyrene can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific localization can depend on the type of cell and the environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions: Pyrene can be synthesized through various methods, including the cyclization of biphenyl intermediates and transannular ring closures. One common method involves the reduction of pyrene derivatives followed by cyclization reactions .
Industrial Production Methods: Industrially, pyrene is often obtained as a byproduct of coal tar distillation. Coal tar, a byproduct of coke production from coal, contains up to 2% pyrene by weight. The pyrene is then extracted and purified through a series of distillation and crystallization processes .
Types of Reactions:
Reduction: Reduction with sodium affords the radical anion, which can be used to prepare various pi-arene complexes.
Halogenation: Pyrene undergoes halogenation, with bromination occurring at one of the 3-positions.
Diels-Alder Additions: Pyrene can participate in Diels-Alder reactions, forming adducts with varying degrees of selectivity.
Nitration: Pyrene is susceptible to nitration under specific conditions.
Common Reagents and Conditions:
Oxidation: Chromate reagents are commonly used.
Reduction: Sodium is used for reduction reactions.
Halogenation: Bromine is used for bromination reactions.
Diels-Alder Additions: Diene and dienophile reagents are used.
Nitration: Nitric acid is used for nitration reactions.
Major Products:
Oxidation: Perinaphthenone and naphthalene-1,4,5,8-tetracarboxylic acid.
Reduction: Radical anion complexes.
Halogenation: Brominated pyrene derivatives.
Diels-Alder Additions: Various adducts.
Nitration: Nitrated pyrene derivatives.
相似化合物的比较
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with five fused benzene rings.
Fluoranthene: An isomer of pyrene with a five-membered ring.
Cyclopenta[c,d]pyrene: A fused aromatic ring pyrene analogue that has received significant attention for its synthesis.
Uniqueness of Pyrene: Pyrene is unique due to its high degree of resonance stabilization, making it more stable than its isomers like fluoranthene. Its flat aromatic system and ability to participate in various chemical reactions make it a valuable compound in both scientific research and industrial applications .
属性
CAS 编号 |
1346601-04-4 |
|---|---|
分子式 |
C16H10 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
pyrene |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,3+1,4+1,11+1,12+1,15+1 |
InChI 键 |
BBEAQIROQSPTKN-KJFLWNQESA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
手性 SMILES |
C1=CC2=C3C(=C1)C=C[13C]4=[13CH][13CH]=[13CH][13C](=[13C]34)C=C2 |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
同义词 |
Benzo[def]phenanthrene-13C6; NSC 17534-13C6; NSC 66449-13C6; |
产品来源 |
United States |
Q1: How does pyrene primarily enter the human body in occupational settings like coke ovens?
A1: Research has shown that for coke oven workers, dermal absorption is the primary route of pyrene uptake, accounting for an average of 75% of total absorption. [] This highlights the significant role of skin contamination in pyrene exposure.
Q2: Can you elaborate on the metabolic pathway of pyrene in the human body?
A2: Pyrene is metabolized in the body and excreted in urine as 1-hydroxypyrene. Studies on coke oven workers showed that 13% to 49% of absorbed pyrene is metabolized and excreted this way, with variations depending on factors like smoking and alcohol consumption. []
Q3: What is the significance of urinary 1-hydroxypyrene as a biomarker?
A3: Urinary 1-hydroxypyrene levels are a valuable biological indicator of internal exposure to polycyclic aromatic hydrocarbons (PAHs) like pyrene. [] Monitoring these levels can help assess the effectiveness of preventive measures in reducing exposure.
Q4: How does pyrene interact with cytochrome P450 3A4 (CYP3A4)?
A4: Pyrene demonstrates positive cooperativity when hydroxylated by CYP3A4. Spectroscopic evidence suggests that pyrene forms ground-state complexes within the fluid active site of CYP3A4. [] This interaction influences the enzyme's activity and may impact pyrene metabolism.
Q5: How do heavy metals like copper, cadmium, and lead interact with pyrene in a soil environment, and how does this affect plant uptake?
A5: Studies indicate a complex interplay between heavy metals and pyrene in soil. While heavy metals negatively impact plant growth and pyrene dissipation, moderate pyrene concentrations can alleviate heavy metal toxicity, enhancing plant growth and metal uptake. This suggests a potential for phytoremediation in co-contaminated sites. []
Q6: What is the molecular formula and weight of pyrene?
A6: Pyrene's molecular formula is C16H10, and its molecular weight is 202.26 g/mol.
Q7: What are the characteristic spectroscopic features of pyrene?
A7: Pyrene exhibits unique fluorescence properties. It forms excimers (excited dimers) that emit a distinct spectrum from pyrene monomers. [] This property is particularly useful in studying pyrene's interaction with other molecules and surfaces.
Q8: How can pyrene's fluorescence be utilized to characterize polymer surfaces?
A8: Time-resolved pyrene fluorescence, specifically the ratio of intensities at specific wavelengths (I/III ratio), correlates with the surface tension of treated polymer films. This allows for the assessment of surface modifications and uniformity. []
Q9: How is pyrene utilized in the development of fluorescent materials?
A9: Pyrene and its derivatives are incorporated into polymer matrices to create fluorescent materials. For instance, alkynylpyrenes embedded in polystyrene particles exhibit strong fluorescence, even in the presence of oxygen, making them suitable for various applications. []
Q10: How does the incorporation of pyrene into polymer matrices affect its fluorescence properties?
A10: Embedding pyrene derivatives within polymer particles can protect them from oxygen quenching, resulting in enhanced fluorescence stability compared to their behavior in organic solvents. [] This protection is crucial for maintaining fluorescence intensity in applications like bioimaging.
Q11: What is the role of horseradish peroxidase in the oxidation of pyrene and phenols?
A11: Horseradish peroxidase significantly enhances the oxidation rates of both pyrene and phenols compared to reactions with hydrogen peroxide alone. This enzymatic activity highlights the potential for peroxidase-containing plants in the bioremediation of environments contaminated with these pollutants. []
Q12: How have computational methods been employed to study pyrene derivatives?
A12: Semiempirical calculations, such as AM1, have been used to study the charge distribution and predict the (13)C NMR spectra of alkylpyrene dications, providing insights into their electronic structures. [] These calculations are valuable for understanding the reactivity and properties of pyrene derivatives.
Q13: How do structural modifications of pyrene affect its interaction with DNA?
A13: Studies on N-(deoxyguanosin-8-yl)-n-aminopyrene adducts, derived from different isomers of nitropyrene, revealed that the position of the amino group on the pyrene ring influences the adduct's conformation and its interaction with DNA. This highlights the importance of SAR studies in understanding the mutagenic potential of different nitropyrene isomers. []
Q14: What approaches enhance the bioavailability of pyrene for biodegradation?
A15: Encapsulating pyrene in biocompatible oils, such as paraffin oil, within chitosan-coated alginate-polyvinyl alcohol microspheres significantly improves its bioavailability. This method allows for efficient delivery and enhances pyrene degradation by microorganisms like Mycobacterium frederiksbergense. []
Q15: What are the regulatory guidelines concerning pyrene levels in food products?
A16: The European Union has established maximum levels for pyrene and other PAHs in processed foods under Regulation (EC) No. 1881/2006, aiming to minimize human exposure to these potentially harmful compounds. []
Q16: What factors contribute to the presence of pyrene in tea plants and how does this impact tea quality?
A17: Pyrene can be absorbed by tea plants (Camellia sinensis) through contaminated water, primarily accumulating in the roots. This accumulation can influence the chemical composition of tea leaves, affecting the content of catechins, caffeine, polyphenols, and amino acids. []
Q17: What are the environmental concerns associated with pyrene?
A18: Pyrene is a persistent environmental pollutant found in sources like coal fly ash. [] Its photochemical transformation in the environment is limited, raising concerns about its long-term impact.
Q18: What analytical techniques are commonly employed for the detection and quantification of pyrene?
A19: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used method for determining pyrene levels in various matrices, including vegetable oils [] and oriental medicines. []
Q19: How is pyrene typically extracted from complex matrices like vegetable oils for analysis?
A20: A common approach involves using aluminum oxide for cleanup. Lipids are retained on the aluminum oxide column while pyrene is eluted for subsequent analysis by HPLC. This method ensures accurate quantification by minimizing matrix interference. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



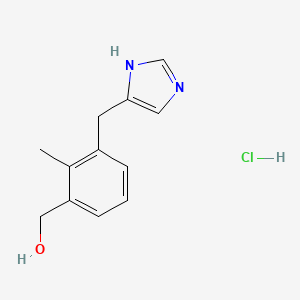

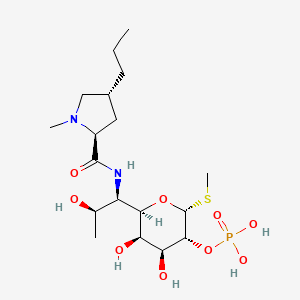
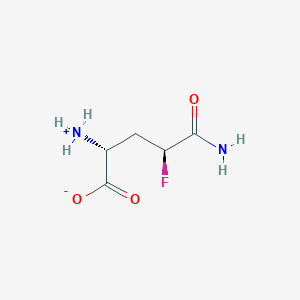
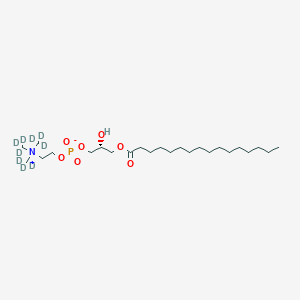
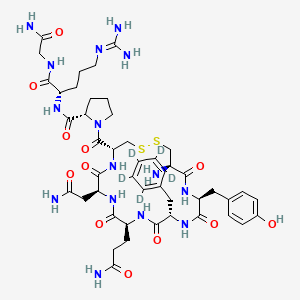
![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)
